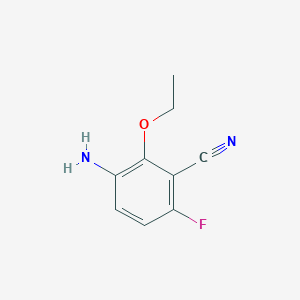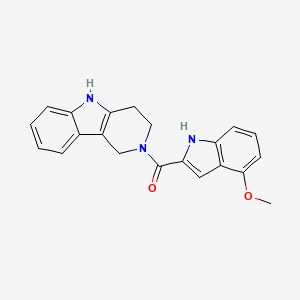
NPD10084
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPD10084 is a novel compound that targets pyruvate kinase muscle isoform 2. It has shown significant anti-proliferative activity against colorectal cancer cells both in vitro and in vivo . This compound disrupts protein-protein interactions between pyruvate kinase muscle isoform 2 and other proteins such as β-catenin and signal transducer and activator of transcription 3, leading to the suppression of downstream signaling pathways .
Mechanism of Action
Target of Action
NPD10084 primarily targets the Pyruvate Kinase Muscle Isoform 2 (PKM2) . PKM2 is a glycolytic enzyme that plays a crucial role in cancer metabolism . It is involved in the last step of glycolysis, where it catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, producing one molecule of pyruvate and one molecule of ATP .
Mode of Action
This compound interacts with PKM2, inducing thermal destabilization of the protein . This interaction disrupts the protein-protein interactions between PKM2 and other proteins such as β-catenin or STAT3 . The disruption of these interactions leads to the suppression of downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycolytic pathway . By targeting PKM2, this compound disrupts the normal function of this enzyme in the glycolytic pathway . This disruption leads to changes in the metabolic processes of the cell, particularly those related to energy production .
Result of Action
The result of this compound’s action is the suppression of non-glycolytic PKM2-regulated signaling in cancer cells . This leads to an anti-proliferative activity against colorectal cancer cells, both in vitro and in vivo . By disrupting the normal function of PKM2, this compound inhibits the growth and proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
NPD10084 plays a significant role in biochemical reactions. It interacts with PKM2, an enzyme that plays a key role in the regulation of glycolysis . The interaction between this compound and PKM2 disrupts the protein-protein interactions between PKM2 and other biomolecules such as β-catenin or STAT3, leading to the suppression of downstream signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interrupting the interaction between PKM2 and β-catenin or STAT3, thereby inhibiting downstream signaling . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately exerting anti-proliferative activity against colorectal cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PKM2. By targeting PKM2, this compound disrupts the protein-protein interactions between PKM2 and β-catenin or STAT3 . This disruption leads to the suppression of downstream signaling, which may include changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been found to exert anti-proliferative activity against colorectal cancer cells both in vitro and in vivo
Metabolic Pathways
This compound is involved in the metabolic pathway of glycolysis, specifically targeting the enzyme PKM2
Preparation Methods
The synthetic route for this compound involves the reaction of 4-methoxy-1H-indole-2-yl with 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylmethanone . The reaction conditions typically include the use of dimethyl sulfoxide as a solvent and a temperature of around 80°C.
Chemical Reactions Analysis
NPD10084 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents under various conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
NPD10084 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying protein-protein interactions and enzyme inhibition.
Biology: Investigated for its role in disrupting cellular signaling pathways and its effects on cell proliferation.
Medicine: Explored as a potential therapeutic agent for colorectal cancer due to its anti-proliferative properties.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting pyruvate kinase muscle isoform 2
Comparison with Similar Compounds
NPD10084 is unique in its ability to specifically target pyruvate kinase muscle isoform 2 and disrupt its interactions with other proteins. Similar compounds include:
TEPP-46: Another pyruvate kinase muscle isoform 2 activator that stabilizes the active tetrameric form of the enzyme.
DASA-58: A small molecule that also targets pyruvate kinase muscle isoform 2 but has a different mechanism of action compared to this compound.
Shikonin: A natural compound that inhibits pyruvate kinase muscle isoform 2 and has shown anti-cancer properties
This compound stands out due to its specific disruption of protein-protein interactions and its potent anti-proliferative effects against colorectal cancer cells .
Properties
IUPAC Name |
(4-methoxy-1H-indol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-26-20-8-4-7-17-14(20)11-19(23-17)21(25)24-10-9-18-15(12-24)13-5-2-3-6-16(13)22-18/h2-8,11,22-23H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLSWHYOKYAGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2864900.png)
![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2864901.png)
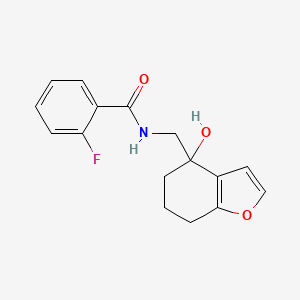
![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide](/img/structure/B2864903.png)
![(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2864904.png)
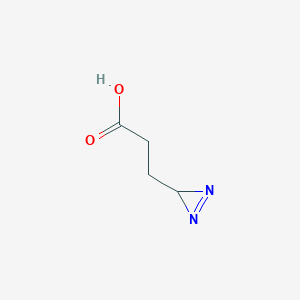
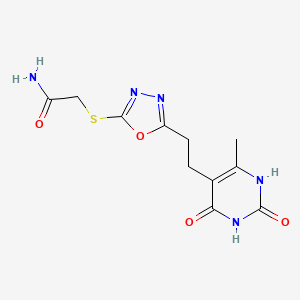
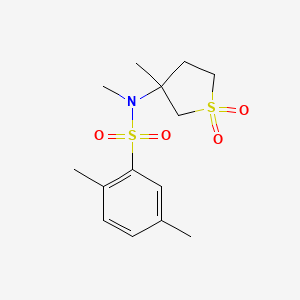
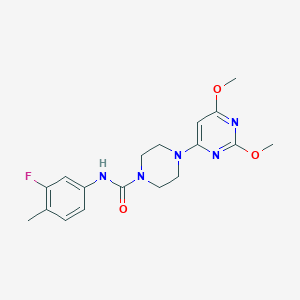
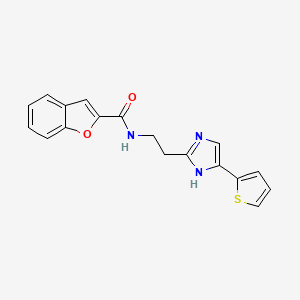
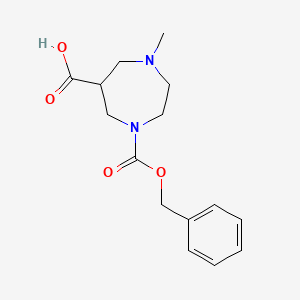
![1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione](/img/structure/B2864919.png)
